REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]2[CH:14]=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1.[Cl:15][CH2:16][C:17](Cl)=[O:18]>ClCCl>[Br:5][C:6]1[CH:7]=[C:8]2[C:14]([C:17](=[O:18])[CH2:16][Cl:15])=[CH:13][NH:12][C:9]2=[N:10][CH:11]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
On completion, solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
quenched with aq. NaHCO3 solution at 0° C
|
Type
|
CUSTOM
|
Details
|
Resulting mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |